Sodium 4-aminobenzoate Sodium 4-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 54287-22-8
VCID: VC14486790
InChI: InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H6NNaO2
Molecular Weight: 159.12 g/mol

Sodium 4-aminobenzoate

CAS No.: 54287-22-8

Cat. No.: VC14486790

Molecular Formula: C7H6NNaO2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-aminobenzoate - 54287-22-8

Specification

CAS No. 54287-22-8
Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
IUPAC Name sodium;4-aminobenzoate
Standard InChI InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Standard InChI Key XETSAYZRDCRPJY-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 4-aminobenzoate consists of a benzoate anion substituted with an amino group at the para position, coordinated with a sodium cation. Key structural features include:

PropertyValueSource
IUPAC NameSodium 4-aminobenzoate
Molecular FormulaC7H6NNaO2\text{C}_7\text{H}_6\text{NNaO}_2
CAS Number555-06-6
SMILES[Na+].NC1=CC=C(C=C1)C([O-])=O
InChI KeyXETSAYZRDCRPJY-UHFFFAOYSA-M

The planar aromatic ring system facilitates conjugation between the amino and carboxylate groups, enhancing stability and solubility .

Physical and Chemical Characteristics

Sodium 4-aminobenzoate exhibits distinct physical properties:

PropertyValueSource
Melting Point>300°C
Solubility50 mg/mL in water
DensityN/A
Boiling Point339.9°C at 760 mmHg
Flash Point159.4°C

Its high thermal stability (>300°C) and aqueous solubility make it suitable for pharmaceutical formulations . The compound exists as a yellow crystalline powder under standard conditions .

Synthesis and Industrial Production

Synthesis Pathways

Sodium 4-aminobenzoate is typically synthesized via neutralization of 4-aminobenzoic acid with sodium hydroxide:

C7H7NO2+NaOHC7H6NNaO2+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_6\text{NNaO}_2 + \text{H}_2\text{O}

This exothermic reaction proceeds quantitatively under controlled pH conditions . Industrial batches achieve ≥98% purity through recrystallization from aqueous ethanol .

Quality Control Specifications

Commercial grades must adhere to strict standards:

ParameterSpecificationSource
Purity≥98%
Residual Solvents<0.1% (ethanol)
Heavy Metals<10 ppm

Chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (FT-IR, NMR) validate compliance .

Pharmaceutical and Industrial Applications

Drug Intermediate

As a key precursor in synthesizing:

  • Sulfonamide antibiotics: Facilitates incorporation of the sulfanilamide moiety .

  • Local anesthetics: Modifies solubility profiles of procaine derivatives .

  • UV filters: Enhances stability of PABA-based sunscreens .

Biochemical Research

Sodium 4-aminobenzoate serves as a substrate for 4-aminobenzoate hydroxylase, an FAD-dependent monooxygenase in Agaricus bisporus. The enzyme catalyzes:

C7H6NNaO2+NADH+O2C6H7NO+CO2+H2O+NAD+\text{C}_7\text{H}_6\text{NNaO}_2 + \text{NADH} + \text{O}_2 \rightarrow \text{C}_6\text{H}_7\text{NO} + \text{CO}_2 + \text{H}_2\text{O} + \text{NAD}^+

Kinetic parameters include Km=20.4 μMK_m = 20.4\ \mu\text{M} for 4-aminobenzoate and Vmax=1.2 μmol/min/mgV_{\text{max}} = 1.2\ \mu\text{mol/min/mg} .

ParameterFinding
MutagenicityNegative (Ames test)
Skin SensitizationLow risk at ≤5% concentration
PhototoxicityPotential under UV exposure

Occupational Hazards

  • Acute Toxicity: LD₅₀ (rat, oral) >2000 mg/kg .

  • Storage: Stable in sealed containers at 15–25°C; incompatible with strong oxidizers .

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